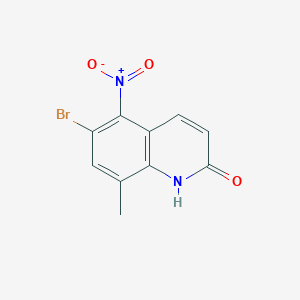
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 4-hydroxy-2-phenylquinoline.
Acetylation: The 4-hydroxy-2-phenylquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide are not well-documented, the general principles of organic synthesis and purification apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and hydroxy groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinoline ring and the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine:
Antimicrobial Activity: Quinoline derivatives, including N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide, have shown potential as antimicrobial agents.
Anticancer Research: The compound is being explored for its cytotoxic effects against cancer cell lines.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
類似化合物との比較
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the phenyl and acetamide groups.
2-Phenylquinoline: Similar structure but without the hydroxy and acetamide functionalities.
N-Acetyl-4-hydroxyquinoline: Similar but lacks the phenyl group.
Uniqueness: N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide is unique due to the combination of its hydroxy, phenyl, and acetamide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
825620-23-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
N-(4-oxo-2-phenyl-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-13-7-8-14-16(9-13)19-15(10-17(14)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)(H,19,21) |
InChIキー |
RKKLULTXEPHKHO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)




![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)



![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)

![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)

